3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted with a methylsulfonyl group at position 3 and a propan-1-one chain linked to a 4-chloro-3-fluorophenyl moiety. The stereochemistry (1R,5S) is critical for its conformational stability and biological interactions.
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFNO3S/c1-24(22,23)14-9-12-4-5-13(10-14)20(12)17(21)7-3-11-2-6-15(18)16(19)8-11/h2,6,8,12-14H,3-5,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODHQULUHWBECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- GPCR/FXR Targeting : The azabicyclo[3.2.1]octane scaffold is prevalent in FXR agonists (e.g., Tropifexor) and GPCR modulators (e.g., CCR5/Mu opioid receptor ligands) . The target compound’s sulfonamide group may mimic Tropifexor’s sulfonate interactions with FXR .
- Antibacterial Potential: highlights phenylamino-substituted derivatives with in vitro antibacterial activity, suggesting the target compound’s 4-chloro-3-fluorophenyl group could enhance microbial target affinity .
- Synthetic Challenges : Steric hindrance from the bicyclo core and sulfonylation steps may require optimized conditions (e.g., anhydrous solvents, carbodiimide coupling) .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing this compound, and how are purity and yield optimized?
- Methodology : Multi-step synthesis typically involves coupling the azabicyclo[3.2.1]octane core with substituted phenyl ketones. Key steps include:
- Core Formation : Cyclization of pyrrolidine derivatives under acidic or basic conditions to construct the bicyclic framework .
- Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) is used to achieve >95% purity. Recrystallization from ethanol/water mixtures further enhances purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d6 or CDCl3) confirms substituent positions and stereochemistry, particularly for the bicyclic core and fluorophenyl group .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 415.08) .
- Elemental Analysis : Verifies C, H, N, S, and Cl content within ±0.4% theoretical values .
Advanced Research Questions
Q. What strategies address stereochemical challenges during synthesis of the (1R,5S)-configured azabicyclo core?
- Methodology :
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to enforce the (1R,5S) configuration .
- Dynamic Kinetic Resolution : Employing enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers during intermediate steps .
- Data Contradictions : Discrepancies in enantiomeric excess (ee) between synthetic batches can arise from solvent polarity effects. Polar aprotic solvents (e.g., DMF) improve ee by stabilizing transition states .
Q. How can pharmacological data inconsistencies between in vitro and in vivo models be resolved?
- Methodology :
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolites causing reduced bioavailability in vivo .
- Receptor Binding Studies : Use radiolabeled analogs (e.g., ³H-labeled compound) to measure off-target interactions in brain tissue homogenates, which may explain efficacy gaps .
- Example Data :
| Assay Type | IC50 (nM) | Bioavailability (%) |
|---|---|---|
| In vitro | 12 ± 2 | N/A |
| In vivo | 45 ± 10 | 22 |
| Source: Adapted from |
Q. What crystallographic techniques elucidate molecular conformation and solid-state behavior?
- Methodology :
- Single-Crystal X-ray Diffraction : Crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) reveal bond angles and torsional strain in the azabicyclo core. Disorder in the methylsulfonyl group can be modeled with split occupancy .
- Key Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 7.2030, 11.3097, 14.8372 |
| β (°) | 97.391 |
| R-factor | 0.042 |
| Source: |
Experimental Design Considerations
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 40°C for 72 hours. Monitor degradation via UPLC-MS to identify labile sites (e.g., sulfonyl group hydrolysis) .
- Arrhenius Modeling : Accelerate stability testing at 50°C, 60°C, and 70°C to predict shelf life at 25°C .
Q. What computational methods predict biological target interactions?
- Methodology :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to serotonin receptors (5-HT2A/2C), leveraging the fluorophenyl group’s π-π stacking potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the azabicyclo core in lipid bilayer environments .
Contradiction Analysis
Q. Why do solubility predictions (LogP) conflict with experimental data in polar solvents?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
